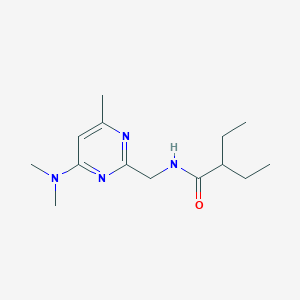

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. It has two nitrogen atoms at positions 1 and 3 in the ring . The molecule also contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and one other group .

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

Compounds containing a dimethylamino group are often used as nucleophilic catalysts in a variety of reactions .Scientific Research Applications

Chemical Modifications and Biological Effects

Methylated Arsenicals Metabolism and Carcinogenicity

This study discusses the metabolism and carcinogenicity of methylated arsenicals, focusing on their metabolic process, which involves repeated reductions and oxidative methylations, leading to the formation of methylated compounds of trivalent arsenic as intermediates. These compounds are highly reactive and can cause cytotoxicity and indirect genotoxicity in vitro. Understanding the metabolism and toxicity of these arsenicals can shed light on the potential metabolic pathways and toxicological profiles of structurally complex compounds like "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide" (Cohen et al., 2006).

Biological Effects of Related Compounds

The review of acetamide, formamide, and their derivatives provides insights into the biological responses that vary among these chemicals. The type and amount of information reflect the biology of the material and its usage, offering a perspective on the potential biological activities and applications of "this compound" in various sectors (Kennedy, 2001).

Nitrogen Heterocycles in Pharmaceuticals

An analysis of U.S. FDA approved drugs reveals that 59% contain a nitrogen heterocycle, highlighting the significance of such structures in medicinal chemistry. This study outlines the top 25 most commonly utilized nitrogen heterocycles, their substitution patterns, and architectural cores, which might be relevant for understanding the medicinal or pharmaceutical potential of "this compound" (Vitaku et al., 2014).

Mechanism of Action

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-6-11(7-2)14(19)15-9-12-16-10(3)8-13(17-12)18(4)5/h8,11H,6-7,9H2,1-5H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWDKBNYECCDLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=NC(=CC(=N1)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707186.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)

![Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2707195.png)

![Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)

![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)

![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)